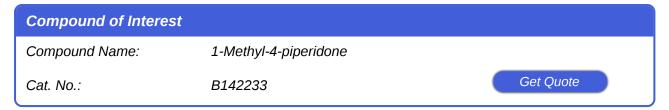


Spectroscopic Data Interpretation for 1-Methyl-4piperidone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **1-Methyl-4-piperidone** (CAS: 1445-73-4), a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and quality control in drug development and manufacturing.

Molecular and Structural Information

1-Methyl-4-piperidone is a cyclic ketone and a tertiary amine with the following structural characteristics:

• Molecular Formula: C₆H₁₁NO[3][4][5]

Molecular Weight: 113.16 g/mol [3][5][6]

IUPAC Name: 1-methylpiperidin-4-one[3][4]

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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1-Methyl-4-piperidone**, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **1-Methyl-4-piperidone** is characterized by three main signals corresponding to the distinct proton environments in the molecule.

Table 1: ¹H NMR Spectroscopic Data for **1-Methyl-4-piperidone** (Solvent: CDCl₃)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~2.75	Triplet (t)	4H	Protons on C2 and C6 (α to Nitrogen)
~2.45	Triplet (t)	4H	Protons on C3 and C5 (α to Carbonyl)
~2.30	Singlet (s)	3H	Protons on N-Methyl group

Interpretation: The ¹H NMR spectrum displays three distinct signals, consistent with the molecule's symmetry. The protons on the carbons adjacent to the nitrogen (C2 and C6) are deshielded by the electronegative nitrogen atom and appear as a triplet around 2.75 ppm. Similarly, the protons on the carbons adjacent to the carbonyl group (C3 and C5) are also deshielded and appear as a triplet around 2.45 ppm. The singlet at approximately 2.30 ppm, integrating to three protons, is characteristic of the N-methyl group.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum shows four distinct signals, corresponding to the four unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **1-Methyl-4-piperidone** (Solvent: CDCl₃)[7]



Chemical Shift (δ) ppm	Assignment	
~208.0	C4 (Carbonyl Carbon)	
~55.0	C2 and C6 (α to Nitrogen)	
~45.0	N-Methyl Carbon	
~41.0	C3 and C5 (α to Carbonyl)	

Interpretation: The most downfield signal, typically above 200 ppm, is unequivocally assigned to the carbonyl carbon (C4). The signals for the carbons adjacent to the nitrogen (C2 and C6) appear around 55.0 ppm. The N-methyl carbon signal is observed at approximately 45.0 ppm, and the carbons adjacent to the carbonyl group (C3 and C5) are found at around 41.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-Methyl-4-piperidone** is dominated by a strong absorption band characteristic of a ketone.

Table 3: Key IR Absorption Bands for 1-Methyl-4-piperidone

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950 - 2800	Medium-Strong	C-H (Aliphatic) Stretching
~1715	Strong	C=O (Ketone) Stretching
~1470 - 1430	Medium	C-H Bending
~1220	Medium	C-N Stretching

Interpretation: The most prominent feature in the IR spectrum is the strong, sharp absorption band around 1715 cm⁻¹, which is indicative of the C=O stretching vibration of a saturated cyclic ketone. The presence of aliphatic C-H bonds is confirmed by the stretches observed in the 2950-2800 cm⁻¹ region. The C-N stretching vibration of the tertiary amine is typically observed in the fingerprint region, around 1220 cm⁻¹.



Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Table 4: Major Fragments in the Mass Spectrum of 1-Methyl-4-piperidone[3]

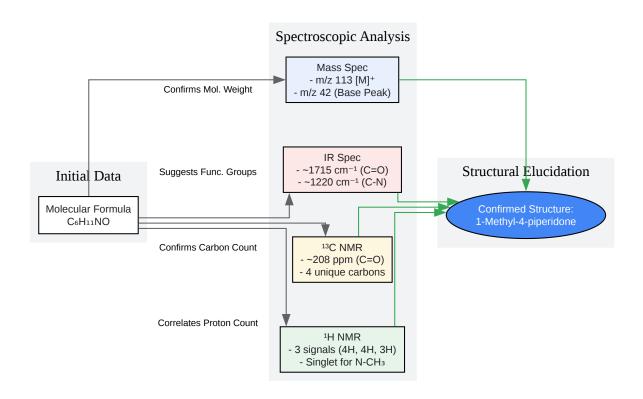
Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
113	Moderate	[M] ⁺ (Molecular Ion)
71	High	[M - C ₂ H ₄ O] ⁺
70	High	[M - CH₃ - CO] ⁺ or [M - C₂H₅O] ⁺
43	High	[C ₂ H ₅ N] ⁺
42	Base Peak	[C ₂ H ₄ N] ⁺

Interpretation: The mass spectrum shows a molecular ion peak [M]⁺ at m/z 113, which corresponds to the molecular weight of **1-Methyl-4-piperidone**.[3][5] The fragmentation pattern is characteristic of cyclic amines and ketones. The base peak is often observed at m/z 42, resulting from alpha-cleavage adjacent to the nitrogen atom. Other significant fragments arise from the loss of small neutral molecules like ethylene oxide or cleavage of the ring structure.

Integrated Spectroscopic Analysis Workflow

The conclusive identification of a compound like **1-Methyl-4-piperidone** relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following diagram illustrates the logical workflow.





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Caption: Logical workflow for the structural elucidation of **1-Methyl-4-piperidone**.

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)

• Sample Preparation: Dissolve approximately 10-20 mg of **1-Methyl-4-piperidone** in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.



- Instrument Setup: The data are acquired on a 300 MHz or higher field NMR spectrometer.[8]
 The instrument is tuned and matched to the specific probe and solvent. Shimming is performed to optimize the magnetic field homogeneity.
- ¹H NMR Acquisition: A standard one-pulse experiment is used. Typical parameters include a 90° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. 8 to 16 scans are typically co-added to improve the signal-to-noise ratio.
- ¹³C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required. A wider spectral width (0-220 ppm) is used, with a relaxation delay of 2 seconds.[9]
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid Film): As **1-Methyl-4-piperidone** is a liquid, the simplest method is to prepare a thin film.[1][3] A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin, uniform film.
- Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the clean, empty sample compartment is recorded first.
- Data Acquisition: The prepared salt plates are placed in the sample holder of the spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ is common, and 16-32 scans are co-added to generate the final spectrum.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)



- Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) for separation and purification before ionization, or by direct infusion.[3] For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
- Ionization: Electron Impact (EI) is a common ionization method for this type of molecule. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),
 which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative intensity versus m/z.

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